Propadiene-1-diazonium

Description

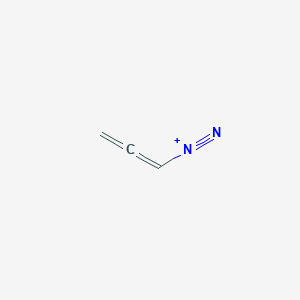

Structure

3D Structure

Properties

CAS No. |

918108-28-8 |

|---|---|

Molecular Formula |

C3H3N2+ |

Molecular Weight |

67.07 g/mol |

InChI |

InChI=1S/C3H3N2/c1-2-3-5-4/h3H,1H2/q+1 |

InChI Key |

DNLONRDBPGTZDX-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C[N+]#N |

Origin of Product |

United States |

Ii. Strategic Approaches to the Synthesis and In Situ Generation of Allenic Diazonium Salts

General Methodologies for the Formation of Diazonium Salts

The formation of diazonium salts is a cornerstone of synthetic organic chemistry, traditionally involving the diazotization of primary amines. lkouniv.ac.iniitk.ac.inaccessscience.com This process, discovered in 1858, has been fundamental to the development of the synthetic dye industry and various other areas of industrial chemistry. accessscience.com

The standard method for preparing diazonium salts involves treating a primary aromatic amine with nitrous acid, which is typically generated in the reaction mixture (in-situ) from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid. lkouniv.ac.iniitk.ac.in The resulting aryl diazonium salts, while unstable, can often be kept in solution at low temperatures (0–5 °C) for a short period, allowing for their use as intermediates in a variety of substitution reactions. wikipedia.orgunacademy.com The stability of these salts is influenced by the counterion; for instance, tetrafluoroborate (B81430) and tosylate salts are generally more stable than chloride salts and can sometimes be isolated as solids at room temperature. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of the nitrosonium cation from nitrous acid and a strong acid. This electrophilic species then reacts with the nucleophilic amine. A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the diazonium salt. lkouniv.ac.in

Interactive Table: Common Reagents and Conditions for Diazotization

| Reagent/Condition | Role | Typical Application | Reference |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid (with acid) | Standard diazotization of primary aromatic amines | iitk.ac.in |

| Hydrochloric Acid (HCl) | Strong acid to generate nitrous acid | Formation of diazonium chlorides | lkouniv.ac.in |

| Sulfuric Acid (H₂SO₄) | Strong acid to generate nitrous acid | Alternative to HCl, forms bisulfate salts | lkouniv.ac.in |

| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst | Can lead to the formation of more stable tosylate salts | organic-chemistry.org |

| Tetrafluoroboric Acid (HBF₄) | Acid and counterion source | Forms relatively stable tetrafluoroborate salts | organic-chemistry.org |

| Low Temperature (0-5 °C) | Stabilizes the diazonium salt | Essential for preventing decomposition of many diazonium salts | wikipedia.org |

Diazotization of Allenic Amines: Theoretical Considerations

The direct diazotization of allenic amines to form propadiene-1-diazonium ions is a theoretically plausible but experimentally challenging endeavor. The fundamental reaction would involve the treatment of an allenic primary amine with a source of nitrous acid.

Theoretical studies, such as those employing density functional theory (DFT), have investigated the properties and protonation chemistry of allenediazonium ions. electronicsandbooks.com These studies provide insights into the electronic structure and potential reactivity of these transient species. For instance, calculations on the parent allenyldiazonium ion (H₂C=C=CH-N₂⁺) and its substituted derivatives explore the relative stabilities of different protonated forms, which can inform predictions about their behavior in acidic media. electronicsandbooks.com The choice of substituents on the allene (B1206475) framework can influence the stability and chemoselectivity of subsequent reactions. electronicsandbooks.com

The primary challenge lies in the inherent instability of the allenic diazonium species. The high reactivity is driven by the favorable thermodynamics of losing dinitrogen (N₂), a very stable molecule, to form a highly reactive allenyl cation. researchgate.netquora.com This process is analogous to the decomposition of other unstable diazonium salts.

Limitations of Alkyl/Alkenyl Diazonium Salt Isolation and Implications for Allenic Analogs

The difficulties in handling allenyldiazonium salts are mirrored by the well-documented instability of their alkyl and alkenyl counterparts. researchgate.netcore.ac.uk Aliphatic diazonium salts, derived from primary alkyl amines, are notoriously unstable and decompose rapidly even at low temperatures. lkouniv.ac.inunacademy.com This decomposition generates a carbocation, which can then undergo a mixture of substitution, elimination, and rearrangement reactions, making them generally unsuitable for preparative purposes where a single product is desired. lkouniv.ac.innih.gov

Alkenyl diazonium salts are similarly transient. The instability of these compounds stems from the high energy of the resulting vinyl cation formed upon nitrogen loss. While aromatic diazonium salts gain some stability through resonance delocalization of the positive charge into the aromatic ring, this stabilizing effect is less pronounced in simple alkenyl systems. lkouniv.ac.in

These limitations have significant implications for the chemistry of this compound. The allenic system, with its cumulated double bonds, is expected to produce a highly reactive allenyl cation upon dediazotization. Consequently, the isolation of this compound salts is generally not feasible, and strategies must focus on their in-situ generation and immediate trapping by a suitable reaction partner. researchgate.net The high reactivity and potential for explosive decomposition, especially when isolated as a solid, necessitates careful handling and the use of in-situ protocols. wikipedia.orgmpg.de

Precursors and In-Situ Generation Techniques for Allenic Diazonium Intermediates

Given the transient nature of allenyldiazonium salts, chemists have developed indirect methods for their generation. These strategies involve the use of more stable precursors that can be converted into the desired reactive intermediate under specific reaction conditions, allowing for its immediate participation in subsequent transformations.

Allenyl Triazenes as Potential Diazonium Precursors

Triazenes have emerged as valuable and more stable surrogates for diazonium salts. researchgate.netnih.gov Aryl triazenes, for instance, can be synthesized from the corresponding anilines and can be converted back to diazonium salts under acidic conditions. nih.govresearchgate.net This "masked diazonium salt" approach offers a safer and more manageable way to handle these reactive species.

Extending this concept to allenic systems, allenyl triazenes are considered potential precursors for this compound. rsc.orgepfl.ch The synthesis of allenyl triazenes can be achieved through the base-induced rearrangement of propargyl-substituted alkynyl triazenes. nih.govepfl.ch Although some allenyl triazenes exhibit only moderate thermal stability, they represent a promising avenue for the controlled generation of allenyldiazonium ions. epfl.ch The fragmentation of these triazenes, typically induced by an acid, would yield the allenyldiazonium ion in situ, ready to react with a nucleophile or participate in a cyclization reaction. scielo.br

Gold-Catalyzed and Other Metal-Mediated In-Situ Formation Pathways

Transition metal catalysis, particularly with gold, has provided powerful tools for the in-situ generation and reaction of highly reactive intermediates. researchgate.netbeilstein-journals.orgchim.it Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack. researchgate.netbeilstein-journals.org

In the context of allenyldiazonium chemistry, gold catalysis can play a role in reactions that proceed through intermediates with similar reactivity. For example, gold-catalyzed reactions of propargyl esters can lead to the formation of allene-containing intermediates. researchgate.net While not directly forming a diazonium salt, these methods generate species that can mimic the reactivity of an allenyldiazonium equivalent in certain transformations.

More directly, metal-catalyzed reactions involving diazo compounds can lead to the formation of allenic structures. Copper(I)-catalyzed cross-coupling of alkynes with diazo compounds is a known method for synthesizing functionalized allenes. core.ac.uk Furthermore, gold-catalyzed redox processes have been developed where a Au(I) catalyst is oxidized to Au(III) in the presence of a diazonium salt, enabling the activation of substrates like allenes. nih.govnih.gov This suggests the possibility of designing a system where a metal catalyst mediates the formation of an allenic species from a diazo precursor, which could then be trapped in a subsequent step.

Emerging Activation Strategies for Diazo Compounds Relevant to Allenic Systems

Recent advancements in the activation of diazo compounds offer new possibilities for generating species that could be relevant to the synthesis and reactivity of allenic systems. These strategies often focus on avoiding the use of traditional, and sometimes harsh, diazotization conditions.

One emerging area is the use of N-tosylhydrazones as precursors to diazo compounds. snnu.edu.cn These can be converted to the corresponding diazo intermediates under basic or thermal conditions, which can then participate in metal-catalyzed reactions. snnu.edu.cn This approach could potentially be adapted for the generation of allenyl diazo compounds or their equivalents.

Furthermore, metal-free activation of diazo compounds is gaining traction. For instance, iodine-catalyzed activation of diazo compounds can generate radical intermediates that participate in reactions like cyclopropanation. nih.gov This type of radical reactivity offers a different mechanistic pathway compared to traditional metal-carbene chemistry and could open up new avenues for the functionalization of allenes.

The development of transition-metal-catalyzed reactions where diazo compounds act as cross-coupling partners is also highly relevant. unito.it In these reactions, an organometallic species reacts with the diazo substrate to generate a metal carbene, which then undergoes migratory insertion to form a new carbon-carbon bond. researchgate.net Applying this logic, one could envision a scenario where a metal-carbene formed from a suitable diazo precursor could react with an alkyne to generate an allenic system in situ.

Interactive Table: Emerging Activation Strategies

| Activation Strategy | Precursor | Key Features | Potential Relevance to Allenic Systems | Reference |

| N-Tosylhydrazone Decomposition | N-Tosylhydrazones | In-situ generation of diazo compounds under basic/thermal conditions. | Could be adapted to form allenyl diazo species without direct diazotization. | snnu.edu.cn |

| Iodine-Catalyzed Activation | Diazo Compounds | Metal-free generation of radical intermediates. | Offers a new type of reactivity for functionalizing allenes. | nih.gov |

| Diazo Compounds as Cross-Coupling Partners | Diazo Compounds | Formation of metal carbenes followed by migratory insertion. | Potential for in-situ synthesis of allenic structures from alkyne and diazo precursors. | unito.itresearchgate.net |

Photochemical Generation of Reactive Intermediates from Diazo Compounds

Photochemical methods offer a powerful tool for generating highly reactive, non-stabilized diazo compounds and their subsequent carbene intermediates under mild conditions. vapourtec.comsioc-journal.cn The use of light as a reagent allows for precise control over the reaction initiation, often at low temperatures, which is critical for handling unstable species. ucla.edu These techniques typically involve the irradiation of stable precursors, leading to the in-situ formation of the desired reactive species, which can then be immediately trapped or undergo further reactions. vapourtec.com

The photolytic decomposition of diazo compounds is a well-established method for producing carbenes. sioc-journal.cntuni.fi When a diazo compound is irradiated with photons of an appropriate wavelength, it can enter an excited state, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive carbene. tuni.fi This process is central to generating intermediates that can lead to allenyldiazonium salt formation. For example, the photolysis of specific diaryldiazomethanes has been shown to generate diarylcarbenes, which can then form intramolecular oxonium ylides as key intermediates. ucla.edu

A notable strategy involves the photochemical conversion of bench-stable precursors, such as oxadiazolines, into reactive diazo compounds. vapourtec.com This approach is particularly advantageous as it avoids the direct handling of potentially hazardous diazo compounds. By generating the diazo species in-situ through photolysis, it can be consumed immediately by a subsequent reaction, minimizing decomposition and side reactions. vapourtec.com Continuous flow photochemical reactors, such as the UV-150, equipped with low-pressure mercury lamps, have been effectively used for this purpose, enabling safe access to these reactive intermediates. vapourtec.com

Visible light has also emerged as a green and efficient energy source for promoting transformations of diazo compounds. sioc-journal.cnnih.gov These reactions proceed through the formation of a free carbene as the key intermediate, leveraging the absorption range of various diazo compounds to initiate the reaction without the need for high-energy UV sources. sioc-journal.cn

Table 1: Examples of Photochemical Generation of Reactive Intermediates from Diazo Precursors

| Precursor Type | Light Source/Wavelength | Conditions | Intermediate Generated | Research Finding |

| Diaryldiazomethane with ortho-acetal | 400 W mercury-vapor lamp (>380 nm filter) | Benzene (B151609), ambient temperature | Diarylcarbene, Oxonium ylide | Photochemical excitation leads exclusively to products derived from the oxonium ylide in solution. ucla.edu |

| Oxadiazolines | 9 W or 28 W low-pressure mercury lamp (310 nm) | Continuous flow reactor | Non-stabilised diazo compounds | Bench-stable oxadiazolines are converted to highly reactive diazo compounds in-situ for immediate use in cross-coupling reactions. vapourtec.com |

| Aryldiazoacetates | Visible light | Not specified | Free carbene | Visible light can be used as the sole energy source to promote cyclopropanation via a free carbene intermediate, highlighting a green chemistry approach. sioc-journal.cn |

Metal-Free Diazo Activation Methods

While transition metals are classically used to activate diazo compounds, metal-free methods have gained significant traction as they offer milder, often more environmentally friendly, and sometimes uniquely reactive pathways. cardiff.ac.uknih.gov These strategies avoid the cost, toxicity, and potential for product contamination associated with metal catalysts.

One prominent metal-free approach involves the use of potent Lewis acids, such as halogenated triarylboranes. cardiff.ac.uk Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as a highly effective catalyst for activating diazo compounds. This method relies on the borane's ability to interact with the diazo precursor, facilitating the release of N₂ and generating a reactive carbene species. cardiff.ac.uk This intermediate can then participate in a wide array of chemical transformations, including various insertion and cyclization reactions. cardiff.ac.uk

Another innovative metal-free strategy is the use of iodine as a catalyst under either thermal or photo-initiated conditions. nih.gov This method provides access to carbene radical reactivity, a pathway distinct from the typical electrophilic carbenes generated by many metal catalysts. nih.gov The iodine-catalyzed activation has been successfully applied to reactions like olefin cyclopropanation and epoxidation. The ability to perform these reactions under either photo-initiation or thermal conditions provides flexibility, with thermal methods sometimes resulting in cleaner reactions and higher yields. nih.gov The unique reactivity offered by this system allows for transformations that are challenging for traditional metal-catalyzed systems. nih.gov

Furthermore, visible-light-promoted, metal-free approaches have been developed for N–H insertions using N-tosylhydrazones as donor/donor diazo precursors. rsc.org This strategy is effective for coupling with a wide range of amines and other nucleophiles, demonstrating the broad applicability of metal-free activation protocols. rsc.org

Table 2: Examples of Metal-Free Diazo Activation Methods

| Diazo Precursor | Activating Agent/Conditions | Intermediate Type | Application | Research Finding |

| Various Diazo Compounds | Tris(pentafluorophenyl)borane | Boron-diazo adduct, Carbene | C-H/X-H insertions, Cyclizations | Fluorinated triarylboranes are powerful metal-free catalysts that activate diazo compounds by facilitating N₂ release to generate a reactive carbene. cardiff.ac.uk |

| Various Diazo Compounds | Iodine / Photo-initiated or Thermal-initiated | Carbene radical | Olefin Cyclopropanation, Epoxidation, Pyrrole Synthesis | Iodine catalysis provides a metal-free method to access diazo radical reactivity, with thermal conditions often giving higher yields than photo-initiation. nih.gov |

| N-Tosylhydrazones (Donor/Donor precursors) | Visible Light / Metal-free | Not specified | N-H Insertions | A metal-free, visible-light-promoted strategy enables the coupling of challenging donor/donor diazo precursors with a broad range of amines. rsc.org |

Iv. Computational and Theoretical Studies of Propadiene 1 Diazonium and Analogous Systems

Quantum Mechanical Investigations of Diazonium Ion Stability and Reactivity

Quantum mechanical calculations offer a molecular-level understanding of the factors governing the stability and reactivity of diazonium ions. nih.gov These species are recognized as high-energy intermediates, primarily due to the exceptional stability of the dinitrogen (N₂) molecule, which makes it an excellent leaving group. quora.com The stability of the diazonium ion itself is delicately balanced and heavily influenced by the electronic properties of its organic substituent. shu.ac.uk Protonation of the α-carbon of a diazo compound results in a diazonium species (R¹R²HC–N₂⁺) that is primed for a swift SN2 reaction, leading to the release of nitrogen gas. nih.gov

Computational analyses, such as those employing Density Functional Theory (DFT), have been pivotal in exploring the reaction profiles of these ions. nih.gov Studies on analogous aliphatic diazonium ions reveal that their decomposition can proceed through SN1 or SN2 mechanisms, with the reaction pathway being influenced by the complexity and structure of the alkyl group. oup.comoup.com For instance, diazonium ions with larger aliphatic chains tend to favor an SN1 pathway. oup.com

A central aspect of diazonium ion reactivity is the cleavage of the carbon-nitrogen bond to release dinitrogen gas (N₂). This process is frequently the rate-determining step in their subsequent reactions. acs.org Density Functional Theory (DFT) has emerged as a powerful method for calculating the activation energies associated with this N₂ extrusion.

DFT studies on related systems, such as the decomposition of 1,1-diazenes formed from N-nitrosopyrrolidines, provide a model for understanding this critical step. The mechanism involves the simultaneous, homolytic cleavage of two C–N bonds to release N₂ and form a 1,4-biradical species. acs.org The calculated Gibbs free energy of activation (ΔG‡) for this N₂ release is a key parameter for predicting the reaction's feasibility. acs.org Research has shown that substituents significantly impact the activation barrier for N₂ elimination from diazo compounds; for example, the presence of a fluorine atom can lower the activation energy by acting as a π electron-donor, which weakens the electron transfer from the nitrogen atoms to the carbene. acs.org

The table below, based on DFT calculations for the decomposition of diazene (B1210634) intermediates derived from substituted N-nitrosopyrrolidines, illustrates how electronic effects of substituents influence the activation energy for N₂ release. acs.org

| Substituent (R) on Aryl Group | Calculated Activation Energy (ΔG‡) for N₂ Release (kcal/mol) | Experimental Yield of Cyclobutane Product (%) |

|---|---|---|

| 2-Cl | 17.7 | 88 |

| H | 17.2 | 62 |

| 4-OMe | 16.0 | 25 |

This table showcases DFT-calculated activation energies for the rate-determining dinitrogen release step in the formation of cyclobutanes from substituted pyrrolidines. Data sourced from computational studies. acs.org

The electronic structure of allenic diazonium species, such as propadiene-1-diazonium, is particularly complex due to the potential for resonance between allenyl and propargyl forms. Computational studies are crucial for dissecting this electronic landscape. In related systems, such as α-alkynyldiazomethanes, cobalt(II)-catalyzed activation leads to intermediates that exhibit dual reactivity, behaving as both α-Co(III)-propargyl radicals and γ-Co(III)-allenyl radicals. nih.gov DFT calculations of spin density distribution show that the unpaired electron is located primarily at the α-propargyl position, which accounts for the observed regioselectivity in subsequent reactions. nih.gov

The bonding in these systems can be further clarified through computational analysis. For example, in an iron nitrilimine complex, which is isoelectronic with diazo compounds, Mayer bond order calculations corroborated an allenic resonance structure over a propargylic one. nih.gov This type of analysis helps to quantify the double- and triple-bond character within the cumulenic framework of species like this compound. In palladium-catalyzed reactions involving allenes and diazo esters, the key intermediate is proposed to be an allylic palladium carbene, highlighting the unique bonding arrangements that these systems can adopt during transformations. acs.org

Mechanistic Probes through Computational Modeling

Computational modeling serves as a powerful mechanistic probe, allowing for the detailed exploration of reaction pathways, the characterization of transient species, and the rationalization of experimental outcomes. uni-regensburg.de By mapping potential energy surfaces, researchers can identify transition states and intermediates that define the course of a reaction. uni-regensburg.de

Computational studies have been instrumental in identifying the key transition states and intermediates in both catalyzed and uncatalyzed reactions of diazonium compounds and their precursors.

Catalyzed Reactions : In the palladium-catalyzed oxidative coupling of allenes with α-diazo esters, DFT calculations support a mechanism involving an allylic palladium carbene as the key intermediate, which is formed following the reaction of the allene (B1206475) with a palladium catalyst and subsequent reaction with the diazo compound. acs.org This intermediate then undergoes a carbene migratory insertion to yield the final product. acs.org Similarly, in tropylium-catalyzed O-H insertion reactions with diazoesters, DFT calculations revised the proposed mechanism, identifying a unique homoaromatic intermediate formed between the tropylium (B1234903) ion and the diazoester as the key species, rather than a free carbene. chemrxiv.org

Uncatalyzed Reactions : For uncatalyzed reactions, modeling can trace the pathway from the diazonium ion to the final products. A prominent uncatalyzed pathway for diazonium ions is the loss of N₂, which can lead to highly reactive carbocation or radical intermediates. acs.org DFT calculations have detailed the transition state for N₂ release from a 1,1-diazene intermediate, which leads to the formation of a 1,4-biradical species in the singlet spin state. acs.org This biradical then collapses in a barrierless step to form the final cyclized product. acs.org

The table below summarizes key intermediates elucidated through computational modeling for reactions involving diazo and diazonium species.

| Reaction Type | Key Intermediate | Computational Method | Reference |

|---|---|---|---|

| Uncatalyzed Ring Contraction | 1,4-Biradical (Singlet) | DFT | acs.org |

| Pd-Catalyzed Allenic C-H Coupling | Allylic Palladium Carbene | Not specified | acs.org |

| Co-Catalyzed Cyclopropanation | α-Co(III)-propargyl radical | DFT | nih.gov |

| Tropylium-Catalyzed O-H Insertion | Homoaromatic Intermediate | DFT | chemrxiv.org |

A significant application of computational modeling is the prediction and rationalization of regio- and stereoselectivity in chemical reactions. rsc.org By comparing the activation energies of competing reaction pathways, chemists can predict the major product isomer.

For instance, in the cobalt-catalyzed asymmetric cyclopropanation using an α-alkynyldiazomethane, the reaction could potentially proceed through either an α-propargyl radical or a γ-allenyl radical intermediate. nih.gov DFT calculations showed that the radical addition of the propargyl radical to the alkene is favored both kinetically (ΔG‡ = 11.4 kcal/mol vs. 18.7 kcal/mol for the allenyl radical) and thermodynamically, correctly predicting the observed regioselectivity. nih.gov

Other computational approaches have also proven effective. The analysis of calculated properties from DFT, such as the Highest Occupied Molecular Orbital (HOMO), can explain the site of electrophilic aromatic substitution in cases where simpler models fail. nih.gov Combining methods, such as the analysis of calculated NMR chemical shifts and HOMO orbitals, has been shown to predict the regiochemical outcome of reactions on heterocyclic compounds with over 95% accuracy. nih.gov

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methodologies are being applied to gain deeper insights into the reactivity of complex systems like this compound. The distortion/interaction model, also known as the activation strain model, is one such approach. acs.org This model dissects the activation energy of a reaction into two components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the actual interaction energy between the distorted molecules in the transition state. nih.govacs.org This analysis has shown that for 1,3-dipolar cycloadditions, the distortion energy of the diazo compound often controls reactivity differences. acs.org

Furthermore, the integration of computational chemistry with advanced spectroscopic techniques is a burgeoning field. uni-regensburg.de The theoretical prediction of spectroscopic data (e.g., NMR, IR, UV/Vis) for proposed intermediates, such as ion pairs, allows for a direct comparison with experimental results, providing powerful validation for computationally derived mechanisms. uni-regensburg.de

The transient and highly reactive nature of this compound makes its experimental characterization challenging. Consequently, computational and theoretical methods have become indispensable tools for elucidating its structure, stability, and reactivity. These approaches provide molecular-level insights that complement and guide experimental investigations. This section focuses on the application of advanced computational techniques, including machine learning and ab initio molecular dynamics, to study this compound and structurally related unsaturated diazonium ions.

Computational Approaches to Reaction Dynamics

Understanding the reaction dynamics of species like this compound is crucial for predicting their behavior in chemical transformations. Modern computational chemistry offers powerful tools to simulate and analyze these complex processes.

While direct machine learning (ML) studies on the kinetics of this compound are not yet available in the scientific literature, the application of ML to the kinetic analysis of related diazo compounds is a rapidly growing field. acs.orgresearchgate.net These studies demonstrate the potential of ML to revolutionize our understanding of reaction rates and mechanisms for this class of compounds.

Machine learning algorithms, such as neural networks and decision trees, can analyze large datasets of reaction outcomes to identify complex, non-linear relationships between molecular features and kinetic parameters. researchgate.net For instance, a combined Density Functional Theory (DFT) and ML study on the N2 release from various diazo compounds revealed that the activation energy is strongly correlated with the partial charges on the carbene carbon and the terminal nitrogen atom. acs.orgresearchgate.net Specifically, diazo compounds with a more positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen tend to have a lower activation energy barrier for N2 elimination. acs.orgresearchgate.net

These models can be trained on data from a diverse set of diazo compounds to predict the kinetic stability and reactivity of new, unstudied molecules like this compound. The general workflow for such a study would involve:

Data Generation: High-throughput DFT calculations would be performed on a range of allenyldiazonium ions and related unsaturated diazo compounds to generate a database of activation energies for N2 loss and other key reactions.

Feature Engineering: Relevant molecular descriptors, such as geometric parameters, electronic properties (e.g., HOMO/LUMO energies, partial charges), and topological indices, would be calculated for each compound. researchgate.net

Model Training: An ML model would be trained on this dataset to learn the relationship between the molecular features and the kinetic barriers.

Prediction and Validation: The trained model could then be used to predict the kinetic properties of this compound and its derivatives, with the predictions being validated by a smaller set of high-level calculations or future experimental data.

This approach offers a computationally efficient way to screen for stable or highly reactive derivatives of this compound, guiding synthetic efforts and mechanistic explorations.

A hypothetical data table illustrating the kind of data that would be used to train an ML model for predicting the activation energy of N2 release from analogous diazonium compounds is presented below.

| Compound | Substituent at C3 | C1-Nα Bond Length (Å) | NPA Charge on C1 | NPA Charge on Nβ | Predicted Activation Energy (kcal/mol) |

| Allenediazonium Ion | H | 1.305 | +0.15 | -0.28 | 25.4 |

| 3-Fluoroallenediazonium Ion | F | 1.301 | +0.18 | -0.29 | 28.1 |

| 3-Methylallenediazonium Ion | CH3 | 1.309 | +0.13 | -0.27 | 23.5 |

| Vinyldiazonium Ion | - | 1.315 | +0.12 | -0.25 | 22.0 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of diazonium ions. It does not represent experimentally verified values.

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time evolution of a molecular system by calculating the forces on the atoms "on-the-fly" from first-principles electronic structure calculations. nih.govuzh.ch This approach is particularly well-suited for studying the dynamics of highly reactive and short-lived species like this compound, as it does not rely on pre-parameterized force fields and can explicitly model bond-breaking and bond-forming events.

While no specific AIMD simulations for this compound have been reported, studies on analogous systems provide a blueprint for how such investigations could be conducted. AIMD simulations can provide crucial insights into:

Reaction Mechanisms: By tracking the trajectories of atoms over time, AIMD can reveal the detailed mechanistic pathways of reactions involving this compound, such as its decomposition, rearrangement, or reactions with nucleophiles. It can distinguish between concerted and stepwise mechanisms and identify transient intermediates.

Solvent Effects: By including explicit solvent molecules in the simulation box, AIMD can model the influence of the solvent on the stability and reactivity of this compound. This is particularly important for ionic species, where solvent interactions can be significant.

Vibrational Spectroscopy: The time-correlation function of the dipole moment from an AIMD trajectory can be used to compute the theoretical infrared spectrum of the molecule. uzh.ch This allows for a direct comparison with experimental spectra and aids in the structural characterization of the species, accounting for thermal and anharmonic effects.

A key area of interest for AIMD studies of this compound would be its decomposition to the corresponding vinyl cation and dinitrogen. A DFT study on the parent allenediazonium ion (H2C=C=CH-N2+) calculated the C-N bond length to be approximately 1.305 Å at the B3LYP/6-31++G** level of theory. researchgate.net An AIMD simulation initiated from this geometry would allow for the direct observation of the C-N bond cleavage and the subsequent dynamics of the resulting vinyl cation and N2 molecule.

Furthermore, AIMD simulations could explore the protonation dynamics of allenediazonium ions. DFT calculations have shown that protonation is most favorable at the central carbon of the allene moiety. researchgate.net An AIMD simulation could track the proton transfer process from a hydronium ion or other proton source to the allenediazonium ion and the subsequent structural rearrangements of the resulting dication.

The insights gained from such simulations would be invaluable for understanding the fundamental chemistry of this and other unsaturated diazonium ions, providing a level of detail that is often inaccessible through experimental means alone.

V. Synthetic Utility and Methodological Innovations Stemming from Allenic Diazonium Chemistry

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The generation of highly reactive intermediates from the reaction of diazonium salts with allenes provides a powerful platform for the formation of both carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and offer access to a wide array of functionalized molecules.

While direct cycloaddition reactions involving a transient Propadiene-1-diazonium species are not extensively documented, the broader chemistry of diazo compounds and allenes provides insights into the formation of carbocycles. For instance, rhodium-catalyzed reactions of vinylallenes with ethyl diazoacetate can lead to the formation of bicyclo[3.1.0]hexanes. Although not directly involving a diazonium salt, this transformation highlights the potential of diazo compounds to engage with allenes in cyclization cascades.

Further illustrating the potential for carbocycle synthesis, palladium-catalyzed three-component reactions of allenes, aryl iodides, and diazo compounds have been developed to produce substituted 1,3-dienes. While not a direct cyclization, the products of these reactions are valuable precursors for subsequent cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered carbocycles.

Research in this area continues to explore new catalytic systems and reaction pathways to harness the reactivity of allenes and diazo compounds for the efficient construction of diverse carbocyclic frameworks.

The reaction of diazonium salts with allenes has proven to be a valuable method for the synthesis of nitrogen-containing heterocycles. A notable example is the silver-catalyzed [3+2] cycloaddition of aryl diazonium salts with allenes, which provides a direct route to substituted pyrazoles. This method is advantageous due to its operational simplicity and the use of a relatively inexpensive catalyst.

In a typical procedure, the aryl diazonium salt, generated in situ from the corresponding aniline, reacts with the allene (B1206475) in the presence of a silver catalyst. The reaction proceeds through a presumed allenyl-silver intermediate, which then undergoes cycloaddition with the diazonium salt to afford the pyrazole (B372694) ring system. This methodology has been shown to be compatible with a range of substituted anilines and allenes, providing access to a diverse library of pyrazole derivatives.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AgNO3 | CH3CN | 80 | 75-90 | |

| Ag2O | Dioxane | 100 | 60-85 | Not specified |

| AgOAc | THF | 60 | 70-92 | Not specified |

This table presents representative data for the silver-catalyzed synthesis of pyrazoles from aryl diazonium salts and allenes.

The development of such cycloaddition strategies underscores the utility of allenic systems in the construction of important heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Achieving control over stereoselectivity and regioselectivity is a central theme in modern organic synthesis. In the context of allenic diazonium chemistry, the regioselectivity of nucleophilic attack or cycloaddition is often dictated by the electronic and steric properties of the substituents on both the allene and the diazonium salt.

For instance, in the synthesis of pyrazoles via the [3+2] cycloaddition, the regiochemical outcome is influenced by the substitution pattern of the allene. Terminal allenes tend to yield a single regioisomer, while internally substituted allenes can sometimes lead to mixtures of products.

While specific examples of highly stereoselective transformations involving a transient this compound species are scarce, related chemistry provides valuable precedents. For example, palladium-catalyzed three-component reactions of allenes, aryl iodides, and diazo compounds can proceed with high stereoselectivity to furnish (E)-1,3-dienes. The stereochemical outcome is controlled by the geometry of the intermediate palladium-carbene species.

Future research in this area will likely focus on the development of chiral catalysts and reagents to control the enantioselectivity of these transformations, further expanding the synthetic utility of allenic diazonium chemistry.

Development of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The reactive nature of intermediates derived from allenes and diazonium salts makes them well-suited for the development of novel MCRs.

A significant advancement in this area is the visible-light-mediated three-component reaction of α-allenols, sulfur dioxide, and arenediazonium salts. This reaction, which utilizes DABSO as a sulfur dioxide surrogate and a photoredox catalyst, leads to the formation of 2,2-disubstituted 3-(arylsulfonyl)but-3-enals. The reaction proceeds via a radical mechanism initiated by the photocatalytic reduction of the diazonium salt. The resulting aryl radical adds to the allene, and the subsequent cascade involving sulfur dioxide insertion and rearrangement affords the final product.

| Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

| Ru(bpy)3(PF6)2 | CH3CN | Blue LED | 60-80 | |

| Ir(ppy)2(dtbbpy)PF6 | DMF | Visible Light | 55-75 | Not specified |

| Eosin Y | DMSO | Green LED | 40-65 | Not specified |

This table showcases typical conditions and yields for the three-component sulfonylation-rearrangement of α-allenols.

Another important three-component reaction involves the palladium-catalyzed coupling of allenes, aryl iodides, and diazo compounds to synthesize 1,3-dienes. This transformation proceeds via carbopalladation of the allene followed by migratory insertion of the palladium carbene generated from the diazo compound.

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. The reactive intermediates generated from the interaction of diazonium salts and allenes are prime candidates for initiating such cascades.

For example, the radical cyclization of aryl diazonium salts can be coupled with an intermolecular reaction with an allene. In this process, an aryl radical, generated from the diazonium salt, undergoes an intramolecular cyclization. The resulting cyclic radical can then be trapped by an allene, leading to the formation of a more complex, difunctionalized product in a single step. These cascade reactions enable the rapid assembly of intricate molecular frameworks that would otherwise require lengthy synthetic sequences.

The development of these multi-component and cascade reactions represents a significant step forward in synthetic efficiency, allowing for the generation of molecular complexity from readily available starting materials in a convergent and environmentally friendly manner.

Sustainable and Atom-Economical Methodologies

Sustainable methodologies in organic synthesis aim to create chemical products and processes that are safer, more energy-efficient, and generate less waste. For reactive species like this compound, this involves designing reactions that proceed under benign conditions, avoid the use of toxic reagents and catalysts, and utilize renewable energy sources like light. mdpi.comresearchgate.net

A central goal of green chemistry is the replacement of stoichiometric reagents and toxic catalysts, particularly those based on heavy metals, with more environmentally benign alternatives. acs.org Metal-free conditions are highly desirable as they circumvent issues related to catalyst cost, toxicity, and contamination of the final product. Recent advancements have shown that complex molecular structures can be achieved without transition metals, for instance, through donor/acceptor diazo activation by diazonium salts, which proceeds without any additional catalysts or reagents. nih.gov This strategy provides a pathway for forming intricate heterocyclic systems under mild conditions. nih.gov

The use of mild reaction conditions, such as ambient temperature and controlled pH, is critical when handling unstable intermediates. Diazonium salt formation and subsequent reactions are often temperature-sensitive; while traditionally conducted near 0 °C, flow chemistry has demonstrated that operations at slightly higher temperatures (e.g., 10 °C) can be feasible for short reaction times, minimizing decomposition. mdpi.com The stability and reactivity of diazonium compounds can also be highly dependent on pH. beilstein-journals.org For instance, in azo coupling reactions, pH control is essential for optimizing the conversion rate, with excessively acidic or alkaline conditions potentially hindering the reaction or promoting decomposition of the diazonium intermediate. beilstein-journals.org Applying these principles to the chemistry of this compound is crucial for harnessing its synthetic potential while ensuring process safety and efficiency.

Table 1: Effect of Mild Reaction Conditions on Diazonium Salt Reactivity This table illustrates the general influence of temperature and pH on diazonium reactions, based on established principles.

| Parameter | Condition | General Outcome on Diazonium Species | Citation |

| Temperature | 0-10 °C | Increased stability, controlled reaction rate, suitable for batch processing. | mdpi.com |

| 25 °C (Ambient) | Feasible for rapid reactions (e.g., in flow chemistry), potential for slow decomposition. | beilstein-journals.org | |

| > 33 °C | Significant increase in decomposition rate, formation of side products (e.g., phenols in aqueous solution). | mdpi.comchemguide.co.uk | |

| pH | Mildly Acidic (pH 4-6) | Generally promotes stability of aryl diazonium salts. | nih.gov |

| Neutral (pH 7) | Can trigger reactivity, especially with photosensitive precursors. | nih.gov | |

| Mildly Alkaline (pH 8-9) | Optimal for certain coupling reactions, but can increase decomposition rate. | beilstein-journals.org |

Photochemistry offers a powerful and sustainable alternative to conventional thermal reactions, using visible or UV light as a clean energy source to drive chemical transformations. researchgate.net Photochemical reactions can often be conducted at room temperature, reducing the energy footprint of a synthetic process. acs.org This approach is particularly valuable as an alternative to transition-metal catalysis, avoiding the associated costs and environmental concerns. researchgate.netacs.org

In the realm of diazonium chemistry, photochemical methods provide innovative ways to generate highly reactive species in situ and under precise control. One strategy involves the photoisomerization of stable triazene (B1217601) precursors, which, upon irradiation with UV light (e.g., 365-370 nm), release reactive aryl diazonium ions under neutral pH conditions where they would otherwise be unreactive. nih.gov Another prominent approach is visible-light photoredox catalysis, which can be used for the arylation of alkenes and alkynes with diazonium salts. researchgate.net In these systems, a photocatalyst, such as a ruthenium or iridium complex, absorbs light and initiates a single-electron transfer process, converting the diazonium salt into an aryl radical that can engage in subsequent bond-forming reactions. researchgate.net Metal-free photocatalysis using organic dyes has also been developed, further enhancing the green credentials of these methods. rsc.org These strategies, which enable the generation of reactive intermediates under mild conditions, hold immense promise for controlling the reactivity of challenging substrates like this compound.

Table 2: Overview of Photochemical Strategies for Activating Diazonium Precursors

| Photochemical Method | Activator / Catalyst | Light Source | Mechanism | Outcome | Citation |

| Photo-release | Direct Irradiation | UV (365-370 nm) | Photoisomerization of a stable triazene precursor. | Release of aryl diazonium ion at neutral pH. | nih.gov |

| Photoredox Catalysis | [Ru(bpy)₃]²⁺ | Visible (Blue Light) | Single-electron reduction of the diazonium salt. | Generation of an aryl radical for C-C bond formation. | researchgate.net |

| Metal-Free Photoredox | Organic Dyes | Visible Light | Photoinduced electron transfer from the excited dye. | Arylation and dioxygenation of alkynes. | rsc.org |

| Direct Photolysis | Direct Irradiation | Visible Light | Generation of carbene intermediates from diazo compounds. | Cyclopropanation and C-H insertion reactions. | researchgate.netacs.org |

Vi. Future Perspectives and Uncharted Territories in Propadiene 1 Diazonium Research

Exploration of Undiscovered Reactivity Modes

The unique structure of Propadiene-1-diazonium, featuring both an allene (B1206475) and a diazonium group, suggests a rich and complex reactivity that is yet to be explored. Future research should focus on elucidating the fundamental reaction pathways of this compound. Key areas of investigation would include:

Cycloaddition Reactions: Allenes are known to participate in various cycloaddition reactions, including [2+2], [4+2], and [3+2] cycloadditions. The influence of the highly electron-withdrawing diazonium group on the regioselectivity and stereoselectivity of these reactions would be a critical area of study.

Nucleophilic Addition: The electrophilic nature of the allene system, enhanced by the diazonium group, could facilitate novel nucleophilic addition reactions. Investigating the addition of a wide range of nucleophiles could lead to the synthesis of diverse and complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions: The diazonium group can serve as a versatile coupling partner in various metal-catalyzed reactions. Exploring the use of this compound in Suzuki, Heck, and Sonogashira-type couplings could provide new methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Rational Design of Novel Catalytic Systems

To control the high reactivity of this compound and steer its transformations towards desired products, the development of specialized catalytic systems is paramount. Future research should focus on the rational design of catalysts that can selectively activate and functionalize this compound. Potential catalytic strategies include:

Transition Metal Catalysis: The design of transition metal complexes, particularly those based on palladium, rhodium, and gold, could enable precise control over the reactivity of the allene and diazonium moieties. Ligand design will be crucial in tuning the electronic and steric properties of the catalyst to achieve high efficiency and selectivity.

Organocatalysis: The use of small organic molecules as catalysts could offer a complementary approach to metal-based systems. Chiral amines, phosphines, and N-heterocyclic carbenes could be explored for their ability to promote selective transformations of this compound.

Development of Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry, particularly for applications in pharmaceuticals and agrochemicals. The development of asymmetric transformations involving this compound would be a significant advancement. Key research directions include:

Enantioselective Catalysis: The use of chiral catalysts, both metal-based and organocatalytic, to control the stereochemical outcome of reactions involving this compound is a primary objective. This could lead to the asymmetric synthesis of valuable chiral building blocks.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound precursor could provide a reliable method for inducing stereoselectivity in its reactions. Subsequent removal of the auxiliary would yield the desired enantiopure product.

Integration with Advanced Synthetic Technologies

Modern synthetic technologies offer powerful tools for handling reactive intermediates and optimizing reaction conditions. The integration of this compound chemistry with these technologies could overcome challenges associated with its potential instability and enhance its synthetic utility.

Flow Chemistry: The use of continuous flow reactors could enable the safe in-situ generation and immediate consumption of the highly reactive this compound, minimizing decomposition and improving reaction yields and safety.

Microfluidics: Microfluidic devices allow for precise control over reaction parameters such as temperature, pressure, and mixing on a microscale. This technology could be instrumental in studying the kinetics of fast reactions involving this compound and for high-throughput screening of reaction conditions.

Applications in Materials Science and Advanced Intermediates

The unique structural features of this compound suggest its potential as a building block for advanced materials and as a precursor to other valuable synthetic intermediates.

Polymer Synthesis: The allene functionality could be utilized in polymerization reactions to create novel polymers with unique electronic and optical properties. The diazonium group could also be used to graft the molecule onto surfaces or other polymers.

Synthesis of Heterocyclic Compounds: The reactivity of this compound could be harnessed for the synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

Precursor to Other Allenic Compounds: Through controlled transformations of the diazonium group, this compound could serve as a versatile precursor to a wide range of functionalized allenes, which are valuable intermediates in organic synthesis.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic pathway for Propadiene-1-diazonium?

- Methodological Answer : Begin with a literature review to identify existing synthetic routes (e.g., diazotization of propargylamine derivatives). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality of each method . Optimize reaction conditions (temperature, solvent, stoichiometry) via controlled experiments, and validate purity using techniques like NMR and IR spectroscopy. Pilot testing under inert atmospheres is critical due to the compound’s potential instability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize NMR (¹H, ¹³C) to confirm structure and detect diazonium group resonance. IR spectroscopy identifies functional groups (e.g., C≡C stretching at ~2100 cm⁻¹). For advanced validation, combine with mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., controlled heating rates, inert environments). Use differential scanning calorimetry (DSC) to quantify decomposition enthalpy and compare results across labs. Employ statistical tools (e.g., ANOVA) to analyze variability, and consult literature on diazonium stability mechanisms to contextualize discrepancies .

Advanced Research Questions

Q. What strategies can resolve mechanistic ambiguities in this compound’s reactivity with nucleophiles?

- Methodological Answer : Design kinetic studies using stopped-flow techniques to monitor intermediate formation. Pair with isotopic labeling (e.g., ¹⁵N) to trace reaction pathways. Computational modeling (e.g., transition state analysis via Gaussian) can predict regioselectivity, while in situ FTIR captures transient species. Compare results with analogous diazonium compounds to isolate electronic vs. steric effects .

Q. How can researchers optimize this compound’s application in [X] reactions while minimizing decomposition?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables (catalyst loading, solvent polarity). Monitor real-time decomposition via UV-Vis spectroscopy and correlate with reaction yields. Apply Arrhenius analysis to model temperature-dependent stability thresholds. Publish raw datasets to facilitate meta-analyses .

Q. What interdisciplinary approaches validate the theoretical predictions of this compound’s electronic properties?

- Methodological Answer : Combine X-ray crystallography with multiconfigurational quantum calculations (e.g., CASSCF) to assess electron distribution. Validate predictions via cyclic voltammetry to measure redox potentials. Collaborate with computational chemists to reconcile experimental and theoretical data, ensuring alignment with established diazonium chemistry principles .

Methodological Best Practices

- Data Contradiction Analysis : Use Bradford-Hill criteria to assess causality in conflicting results. Document all experimental parameters (e.g., humidity, purity of reagents) to isolate variables .

- Ethical Considerations : Avoid leading questions in surveys or interviews related to safety protocols. Pilot-test questionnaires with peers to eliminate bias .

- Literature Synthesis : Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure literature reviews, focusing on gaps in diazonium reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.